Product packaging for Angustone B(Cat. No.:CAS No. 100462-54-2)

Angustone B

Cat. No.: B3044809
CAS No.: 100462-54-2
M. Wt: 420.5 g/mol
InChI Key: QQUXNFZAFOMGTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Angustone B is a prenylated isoflavone natural product with the molecular formula C25H24O6 and a monoisotopic mass of 420.1573 Da . It is scientifically classified as 5,7-dihydroxy-3-(5-hydroxy-2,2-dimethylchromen-6-yl)-6-(3-methylbut-2-enyl)chromen-4-one . This compound is found in various plant species within the Fabaceae family, including plants from the Glycyrrhiza (licorice) and Lupinus (lupin) genera . As a secondary metabolite, this compound is part of a plant's intricate biochemical defense system . Plants produce a wide array of such compounds, including phenols and flavonoids, as a direct defense mechanism against insect herbivores. These specialized metabolites can act as toxins, digestibility reducers, or feeding deterrents, directly affecting the biology and survival of herbivorous insects . The presence of this compound in plants is therefore of significant interest in the study of plant-herbivore interactions and plant defense mechanisms. Its structural features suggest potential for various bioactivities common to isoflavonoids, making it a compound of interest for pharmacological and ecological research. Further investigation is required to fully elucidate its specific mechanisms of action and its potential applications in developing natural product-based solutions. This product is intended for research purposes only in a laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H24O6 B3044809 Angustone B CAS No. 100462-54-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

100462-54-2

Molecular Formula

C25H24O6

Molecular Weight

420.5 g/mol

IUPAC Name

5,7-dihydroxy-3-(5-hydroxy-2,2-dimethylchromen-6-yl)-6-(3-methylbut-2-enyl)chromen-4-one

InChI

InChI=1S/C25H24O6/c1-13(2)5-6-15-18(26)11-20-21(23(15)28)24(29)17(12-30-20)14-7-8-19-16(22(14)27)9-10-25(3,4)31-19/h5,7-12,26-28H,6H2,1-4H3

InChI Key

QQUXNFZAFOMGTQ-UHFFFAOYSA-N

SMILES

CC(=CCC1=C(C2=C(C=C1O)OC=C(C2=O)C3=C(C4=C(C=C3)OC(C=C4)(C)C)O)O)C

Canonical SMILES

CC(=CCC1=C(C2=C(C=C1O)OC=C(C2=O)C3=C(C4=C(C=C3)OC(C=C4)(C)C)O)O)C

Other CAS No.

100462-54-2

Origin of Product

United States

Isolation Methodologies for Angustone B

Sourcing and Collection of Angustone B-Producing Biological Materials

The initial step in isolating any natural product involves obtaining the appropriate biological material from which it can be efficiently extracted.

Botanical Origins of this compound

This compound has been primarily identified and isolated from the roots of Lupinus albus , commonly known as white lupin cabidigitallibrary.orgbiotage.comtandfonline.comamericanpeptidesociety.org. Lupinus albus is a legume species native to the northeastern Mediterranean region and is cultivated globally for its seeds, which are rich in protein and other bioactive compounds wikipedia.org. While other Lupinus species and related genera have been studied for their phytochemical profiles, L. albus roots have been specifically cited as a source for this compound tandfonline.com.

Strategic Selection of Plant Tissues for Isolation

For the isolation of this compound, the roots of Lupinus albus are the preferred plant tissue cabidigitallibrary.orgbiotage.comtandfonline.comamericanpeptidesociety.org. Research indicates that isoflavones, including this compound, are present in the intact tissues of Lupinus species, with roots being a significant repository tandfonline.com. The strategic selection of roots ensures a higher concentration of the target compound compared to other plant parts, thereby optimizing the isolation process.

Extraction Techniques for Crude this compound Mixtures

Once the plant material is collected, robust extraction methods are employed to release the target compounds from the plant matrix into a solvent.

Advanced Solvent-Based Extraction Approaches

Various solvent-based extraction techniques have been utilized for the isolation of isoflavones from Lupinus albus roots. These methods leverage the solubility properties of this compound and other isoflavonoids.

Methanol (B129727) and Ethanol Extractions: Methanol, often in concentrations of 70% or 80% in water, is a widely used solvent for extracting isoflavonoids from Lupinus species due to its efficacy in solubilizing these compounds cabidigitallibrary.orgtandfonline.comscispace.comiipseries.orgresearchgate.net. Ethanol has also been employed, typically in an 80:20 (v/v) ratio with methanol or as a standalone solvent iipseries.org.

Ethyl Acetate (B1210297) Extraction and Partitioning: Ethyl acetate (EtOAc) is frequently used for partitioning crude extracts, helping to selectively isolate less polar compounds, including isoflavones, from more polar contaminants cabidigitallibrary.orgresearchgate.net.

Extraction Methods: Techniques such as maceration, where plant material is soaked in a solvent for an extended period, and sonication, which uses ultrasonic waves to enhance solvent penetration and compound release, are commonly applied cabidigitallibrary.orgscispace.comiipseries.org. Hot methanol extraction has also been reported scispace.com.

Table 1: Common Solvent-Based Extraction Methods for this compound from Lupinus albus Roots

Extraction Solvent(s)Extraction MethodKey Process Parameters (if specified)Reference(s)
Methanol (70-80%)MacerationRoom temperature, 24 hours cabidigitallibrary.orgscispace.comiipseries.org
Methanol (70%)Sonication500 W, 40 kHz, 1 hour iipseries.org
Methanol (80% aqueous)Sonication15 min sonication, 2h stirring researchgate.net
Ethyl AcetatePartitioningFollowing initial extraction cabidigitallibrary.orgresearchgate.net
Ethanol (80:20 v/v)MacerationRoom temperature, 24 hours iipseries.org
Hot MethanolExtraction scispace.com

Advanced Chromatographic Purification Strategies for this compound

Following crude extraction, multiple chromatographic steps are typically required to isolate this compound in high purity. These methods exploit differences in the physicochemical properties of compounds within the extract.

Column Chromatography: Initial purification often involves column chromatography using stationary phases such as silica (B1680970) gel or polyamide. Elution is typically performed using solvent gradients, for example, mixtures of chloroform (B151607) and methanol, or chloroform-acetone-ammonia water, to separate compounds based on their polarity cabidigitallibrary.orgresearchgate.net.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC (RP-HPLC), is a cornerstone technique for both analytical profiling and preparative purification of isoflavonoids.

Mobile Phases: Common mobile phases consist of mixtures of water and organic solvents like acetonitrile (B52724) (ACN) or methanol. Modifiers such as formic acid (FA) or hydrochloric acid (HCl) are often included to improve peak shape and separation cabidigitallibrary.orgscispace.comresearchgate.netresearchgate.netresearchgate.netresearchgate.net.

Gradient Elution: Due to the complex mixture of isoflavonoids present in Lupinus albus root extracts, gradient elution is frequently employed. This involves a programmed change in the mobile phase composition over time, typically increasing the proportion of the organic solvent, to effectively separate compounds with a wide range of hydrophobicities researchgate.netaxionlabs.com. Specific gradients might involve starting with a low percentage of organic solvent (e.g., 10-20%) and gradually increasing it (e.g., to 60-95%) over a set period to achieve optimal resolution scispace.comresearchgate.netresearchgate.net.

Preparative TLC: Preparative thin-layer chromatography (TLC) has also been utilized as a purification step, employing specific solvent systems for compound separation cabidigitallibrary.org.

LC-MS/MS: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool used for the identification and quantification of isolated compounds, providing structural information and precise mass measurements researchgate.netresearchgate.netmdpi.com.

Preparative Column Chromatography Applications

Preparative column chromatography is a foundational technique in natural product chemistry for the separation and purification of compounds based on their differential partitioning between a stationary phase and a mobile phase researchgate.nethumanjournals.com. In the context of this compound isolation, this method would likely be employed after initial extraction of the plant material.

Stationary Phase: Commonly, silica gel (e.g., silica gel 60-120 mesh or silica gel 60 GF254) serves as the polar stationary phase researchgate.nethumanjournals.comijnc.ir. The choice of silica gel particle size and type influences resolution and flow rate.

Mobile Phase: The mobile phase is typically a mixture of organic solvents with varying polarities, such as hexane, ethyl acetate, acetone, or methanol, often used in gradient elution to optimize separation ijnc.ire3s-conferences.org. For instance, a gradient elution starting with a less polar solvent mixture (e.g., hexane/ethyl acetate) and gradually increasing the polarity can effectively separate compounds with different polarities, including chalcones like this compound.

Process: The crude extract is loaded onto the prepared column, and the mobile phase is passed through it. Fractions are collected sequentially. The separation is driven by the differential adsorption of compounds to the stationary phase and their solubility in the mobile phase. Less polar compounds generally elute first, followed by more polar ones researchgate.net.

While specific published protocols for this compound using preparative column chromatography are not detailed in the provided search results, this technique is universally applied for the initial fractionation of complex plant extracts to isolate target compounds.

High-Performance Liquid Chromatography (HPLC) for this compound Separation

High-Performance Liquid Chromatography (HPLC) is a highly efficient technique used for both analytical and preparative separation of compounds, offering superior resolution compared to traditional column chromatography usamvcluj.rosielc.cominacom.nl. It is often employed for the final purification of compounds like this compound after initial fractionation.

Chromatographic System: HPLC systems utilize high pressures to force the mobile phase through a column packed with a finely divided stationary phase. Common stationary phases for natural product analysis include reversed-phase materials like C18 (octadecylsilane) ijnc.ir. Mixed-mode columns, which combine different separation mechanisms, can also be employed for complex mixtures sielc.com.

Mobile Phase Optimization: The composition of the mobile phase is critical for achieving optimal separation. Parameters such as the type and ratio of organic solvents (e.g., acetonitrile, methanol), buffer concentration, and pH can be adjusted to modify selectivity and retention sielc.cominacom.nl. For chalcones, reversed-phase HPLC with mobile phases like acetonitrile/water or methanol/water mixtures is common.

Detection: Detection is typically performed using UV-Vis detectors, as chalcones possess characteristic UV absorption spectra ijnc.ir. Mass spectrometry (MS) coupled with HPLC (HPLC-MS) can provide additional structural information and enhance identification scirp.org.

HPLC is instrumental in achieving high purity for compounds like this compound, allowing for the separation of closely related isomers or impurities that may co-elute in less efficient chromatographic methods.

Thin-Layer Chromatography (TLC) in Fraction Monitoring and Preliminary Analysis

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used for qualitative analysis, monitoring the progress of chemical reactions, and assessing the purity of fractions obtained from column chromatography researchgate.netsigmaaldrich.com.

Methodology: TLC involves spotting a small amount of the sample onto a thin layer of stationary phase (commonly silica gel) coated on a plate (glass, plastic, or aluminum). The plate is then placed in a chamber containing the mobile phase, which ascends the plate via capillary action. As the mobile phase moves, it carries the sample components, separating them based on their polarity and interaction with the stationary phase.

Visualization: Separated spots are visualized using UV light (if the compounds are UV-active) or by spraying the plate with specific visualization reagents sigmaaldrich.comepfl.ch. For chalcones, UV detection at specific wavelengths is often sufficient.

Application for this compound: TLC is invaluable for quickly screening fractions collected from preparative column chromatography. By running TLC on each fraction alongside a standard (if available) or a reference spot, researchers can identify which fractions contain this compound and pool them for subsequent purification steps. The Retention Factor (Rf) value, calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, serves as a characteristic parameter for identification and purity assessment humanjournals.com.

Gas Chromatography (GC) for Volatile Metabolite Profiling in Source Extracts

Gas Chromatography (GC) is primarily used for the separation and analysis of volatile and semi-volatile organic compounds mdpi.comnih.govscielo.brfrontiersin.orgmeasurlabs.com. While this compound, as a chalcone (B49325), is likely not volatile enough for direct GC analysis without derivatization, GC plays a crucial role in characterizing the volatile components of the plant source material from which this compound is isolated.

Relevance to this compound: Understanding the volatile profile of the Dorstenia barteri extract can complement the isolation strategy for this compound by providing context about the matrix and potentially identifying co-extracted compounds that might interfere with purification.

Modern Selective Isolation Techniques

Beyond traditional chromatography, advanced techniques offer enhanced selectivity and efficiency for isolating specific compounds from complex mixtures.

Solid-Phase Extraction (SPE) in Multi-Component Natural Product Matrices

Solid-Phase Extraction (SPE) is a versatile sample preparation technique used for the selective isolation, purification, and concentration of analytes from complex matrices nih.govsigmaaldrich.comrocker.com.twbiolabscientific.comphenomenex.com. It is particularly useful for natural product extracts, which often contain a wide array of compounds with varying polarities.

Principle: SPE utilizes a solid sorbent material packed into a cartridge or disk. The sample is passed through the sorbent, allowing the target analyte (or interfering compounds) to be retained based on specific interactions (e.g., adsorption, ion-exchange, partition). The retained compounds are then eluted using a different solvent, thereby achieving separation and purification sigmaaldrich.comrocker.com.tw.

Application for this compound: SPE can serve as an effective preliminary clean-up step for crude plant extracts. For example, a C18 SPE cartridge could retain this compound while allowing highly polar impurities to pass through, or vice versa, depending on the chosen elution strategy. This pre-concentration and purification step can significantly improve the efficiency of subsequent chromatographic separations, such as HPLC. The technique is known for its speed, selectivity, and ability to simplify sample matrices rocker.com.tw.

Molecularly Imprinted Polymers (MIPs) for this compound Enrichment

Molecularly Imprinted Polymers (MIPs) represent a sophisticated class of synthetic materials designed for highly selective molecular recognition frontiersin.orgresearchgate.netnih.govelsevier.comresearchgate.net. They are created by polymerizing monomers in the presence of a specific "template" molecule, which dictates the formation of complementary binding cavities within the polymer matrix.

Synthesis: MIPs are typically synthesized through bulk polymerization, precipitation polymerization, or emulsion polymerization, where monomers, a cross-linking agent, and the template molecule are combined and polymerized frontiersin.orgresearchgate.netresearchgate.net. After polymerization, the template molecule is removed, leaving behind imprinted cavities with high affinity and selectivity for the original template.

Potential Application for this compound: While specific MIPs tailored for this compound are not detailed in the current literature, this technology holds significant potential for its selective enrichment and purification. By using this compound as the template during MIP synthesis, polymers with specific binding sites for this compound could be developed. These MIPs could then be used in SPE cartridges or chromatographic columns for highly selective capture and release, offering a powerful tool for isolating this compound from complex natural product mixtures with high purity and yield.

Structural Elucidation of Angustone B

Advanced Spectroscopic Analysis for Angustone B Structure Determination

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the presence of specific functional groups within a molecule by analyzing the absorption of infrared radiation at characteristic frequencies. For this compound, IR spectroscopy would typically reveal absorption bands corresponding to its various functional groups. Based on its known structure, which includes hydroxyl groups, a carbonyl group, and conjugated systems, specific IR absorptions are expected.

A typical IR spectrum of a compound like this compound would exhibit:

A broad absorption band in the region of 3200-3600 cm⁻¹ indicative of O-H stretching vibrations from phenolic hydroxyl groups. The broadness is often attributed to hydrogen bonding.

Absorption in the range of 1630-1680 cm⁻¹ for C=C stretching vibrations, particularly from the conjugated double bonds within the chromenone and phenyl rings.

A strong absorption band in the region of 1630-1710 cm⁻¹ characteristic of the C=O stretching vibration of the ketone group in the chromenone core.

Absorption bands associated with C-O stretching vibrations, typically found in the 1000-1300 cm⁻¹ range, corresponding to the ether linkages and phenolic C-O bonds.

Characteristic C-H stretching vibrations for aromatic and aliphatic protons would also be observed, generally above 2850 cm⁻¹.

While the general functional groups present in this compound can be inferred from its structure, specific published IR spectral data with precise wavenumber assignments for this compound were not found in the conducted searches, which are necessary to populate a detailed data table.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study molecules containing chromophores, which are the parts of a molecule responsible for its color and light absorption in the UV-Vis range. These chromophores are typically conjugated systems. This compound, being a flavonoid derivative, possesses an extensive conjugated π-electron system, making UV-Vis spectroscopy a crucial tool for its characterization.

The UV-Vis spectrum of this compound is expected to show absorption maxima (λmax) that are characteristic of its flavonoid structure. Flavonoids typically exhibit two major absorption bands:

Band I: Usually observed between 250-280 nm, attributed to the B-ring and its conjugation with the C2-C3 double bond and the carbonyl group of the C-ring.

Band II: Typically found between 300-380 nm, arising from the A-ring and the C2-C3 double bond conjugated with the C4-carbonyl group.

The presence of hydroxyl groups and prenyl substituents on this compound can influence the exact positions and intensities of these absorption bands. However, specific, detailed UV-Vis spectral data (λmax values and molar absorptivities) for this compound were not found in the conducted searches, which are required for a detailed data table.

X-ray Crystallography for Absolute Structure Confirmation of this compound

X-ray Crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and stereochemistry. This technique provides unambiguous confirmation of a molecule's absolute structure. For this compound, obtaining single crystals suitable for X-ray diffraction would allow for the precise mapping of its atomic coordinates.

The process involves growing high-quality single crystals of this compound, mounting them on an X-ray diffractometer, and collecting diffraction data. This data is then processed to solve the phase problem and generate an electron density map, from which the molecular structure can be built and refined. X-ray crystallography can confirm:

The connectivity of all atoms.

The presence and stereochemistry of chiral centers, if any.

The spatial arrangement of substituents, such as the prenyl group.

Intermolecular interactions within the crystal lattice, such as hydrogen bonding.

While X-ray crystallography is the gold standard for absolute structure confirmation, specific crystallographic data (e.g., unit cell parameters, space group, atomic coordinates) for this compound was not found in the conducted searches. Therefore, a detailed data table or a discussion of specific crystallographic findings for this compound cannot be provided.

Biosynthetic Pathways and Enzymology of Angustone B

Elucidation of Isoflavonoid (B1168493) Biosynthesis Pathways Relevant to Angustone B

The biosynthesis of isoflavonoids is a specialized branch of the general flavonoid pathway, which itself originates from the broader phenylpropanoid pathway. frontiersin.org The process begins with the amino acid L-phenylalanine, which is converted through a series of enzymatic steps into 4-coumaroyl-CoA, a key activated molecule that serves as a central hub for the synthesis of numerous secondary metabolites. nih.gov

The core C6-C3-C6 flavonoid skeleton is assembled by the enzyme Chalcone (B49325) Synthase (CHS), which catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to produce naringenin chalcone. nih.gov This chalcone is then cyclized by Chalcone Isomerase (CHI) to form the flavanone naringenin. frontiersin.org Naringenin is a critical branch-point intermediate from which various classes of flavonoids, including flavones, flavonols, and anthocyanins, are derived. frontiersin.org

The unique step that defines the isoflavonoid pathway is the aryl migration of the B-ring from the 2-position to the 3-position of the C-ring. This reaction is catalyzed by isoflavone (B191592) synthase (IFS), which converts flavanone intermediates like naringenin or liquiritigenin into 2-hydroxyisoflavanones. nih.govmdpi.com A subsequent dehydration step, carried out by 2-hydroxyisoflavanone dehydratase (HID), yields the stable isoflavone scaffold, such as genistein (from naringenin) or daidzein (from liquiritigenin). frontiersin.orgresearchgate.net These foundational isoflavones can then undergo further modifications, including hydroxylation, methylation, and glycosylation, to produce a diverse array of isoflavonoid compounds.

Identification and Functional Characterization of Biosynthetic Enzymes

The synthesis of flavonoids and their derivatives is orchestrated by a series of well-characterized enzymes. Each enzyme plays a specific role in constructing and modifying the flavonoid backbone, leading to a vast diversity of final products.

Chalcone Synthase (CHS) is the gatekeeper enzyme for the flavonoid biosynthetic pathway. mdpi.com It belongs to the type III polyketide synthase (PKS) family and is ubiquitous in higher plants. wikipedia.org CHS catalyzes the first committed step by condensing one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone. nih.gov This reaction establishes the fundamental C15 carbon skeleton (C6-C3-C6) common to all flavonoids. core.ac.uk The expression of CHS genes is often regulated by various developmental and environmental signals, and its activity is crucial in determining the total flux of metabolites into the flavonoid pathway. nih.govresearchgate.net

Chalcone Isomerase (CHI) acts immediately downstream of CHS. uniprot.org It catalyzes the stereospecific intramolecular cyclization of the open-chain naringenin chalcone into the tricyclic (2S)-flavanone, naringenin. frontiersin.orgnih.gov While this cyclization can occur spontaneously, CHI increases the reaction rate by a factor of up to 107. frontiersin.org This rapid conversion is critical for channeling precursors efficiently toward flavonoid production and preventing the accumulation of chalcone intermediates. biorxiv.org

EnzymeAbbreviationSubstrate(s)ProductFunction in Pathway
Chalcone Synthase CHS4-coumaroyl-CoA, 3x Malonyl-CoANaringenin ChalconeForms the initial C15 flavonoid skeleton. nih.gov
Chalcone Isomerase CHINaringenin Chalcone(2S)-NaringeninCatalyzes the cyclization to form a flavanone. frontiersin.org

Flavanone 3-Hydroxylase (F3H) is a key enzyme that introduces a hydroxyl group at the C3 position of the C-ring of flavanones. researchgate.net This conversion of flavanones (e.g., naringenin) into dihydroflavonols (e.g., dihydrokaempferol) is a critical diverging point in the flavonoid pathway. mdpi.comnih.gov Dihydroflavonols are the direct precursors for two major flavonoid classes: flavonols and anthocyanidins. core.ac.uk F3H is a 2-oxoglutarate-dependent dioxygenase (2-ODD) that requires ferrous iron (Fe²⁺), 2-oxoglutarate, and ascorbate as cofactors. core.ac.ukmdpi.com

Flavonoid 3'-Hydroxylase (F3'H) is a cytochrome P450 monooxygenase responsible for hydroxylating the B-ring of flavonoids at the 3' position. nih.gov It can act on both flavanones (like naringenin) and dihydroflavonols (like dihydrokaempferol) to produce eriodictyol and dihydroquercetin, respectively. nih.gov The hydroxylation pattern of the B-ring is a primary determinant of flavonoid function and, in the case of anthocyanins, of color. nih.gov

EnzymeAbbreviationSubstrate(s)Product(s)Catalytic Role
Flavanone 3-Hydroxylase F3HNaringenin, EriodictyolDihydrokaempferol, DihydroquercetinC3-hydroxylation, creating dihydroflavonol precursors. mdpi.com
Flavonoid 3'-Hydroxylase F3'HNaringenin, DihydrokaempferolEriodictyol, DihydroquercetinB-ring hydroxylation, diversifying flavonoid structure. nih.gov

Dihydroflavonol 4-Reductase (DFR) is a key regulatory enzyme that catalyzes the NADPH-dependent reduction of dihydroflavonols to their corresponding leucoanthocyanidins (flavan-3,4-diols). nih.govmdpi.com This step is considered the first committed step specifically for the biosynthesis of proanthocyanidins and anthocyanins. mdpi.com DFR competes with flavonol synthase (FLS) for the common substrate dihydroflavonol, thereby controlling the metabolic flux between flavonol and anthocyanin production. mdpi.com The substrate specificity of DFR from different plant species can vary, influencing the type of anthocyanins produced. plos.org

Anthocyanidin Synthase (ANS) , also known as leucoanthocyanidin dioxygenase (LDOX), is another 2-oxoglutarate-dependent dioxygenase. researchgate.net It catalyzes the oxidation of colorless leucoanthocyanidins to produce colored anthocyanidins. nih.gov This conversion is a crucial step in the formation of pigments that give many flowers and fruits their vibrant colors. nbi.ac.uk

EnzymeAbbreviationSubstrateProductRole in Diversification
Dihydroflavonol 4-Reductase DFRDihydroflavonols (DHK, DHQ)LeucoanthocyanidinsDirects metabolic flow towards anthocyanin and proanthocyanidin synthesis. nih.gov
Anthocyanidin Synthase ANSLeucoanthocyanidinsAnthocyanidins (Pelargonidin, Cyanidin)Catalyzes the formation of colored anthocyanidin pigments. nih.gov

UDP-Glycosyltransferases (UGTs) are a large and diverse family of enzymes that catalyze the transfer of a glycosyl group from a UDP-sugar donor to an acceptor molecule, such as a flavonoid. mdpi.com Glycosylation is one of the final and most significant modifications in flavonoid biosynthesis. nih.gov This process increases the stability and water solubility of flavonoids and influences their subcellular localization and biological activity. nih.gov For instance, flavonoid 3-O-glucosyltransferase (UFGT) specifically attaches a glucose molecule to the 3-hydroxyl group of anthocyanidins, a critical step for the stability of these pigments. nih.gov Further modifications by other UGTs can add more sugar molecules at different positions. nih.gov

Genetic and Transcriptomic Analysis of Biosynthetic Gene Expression in Producing Organisms

The biosynthesis of flavonoids is tightly regulated at the genetic level. The structural genes encoding the biosynthetic enzymes (e.g., CHS, CHI, F3H, DFR) are often co-regulated and their expression is controlled by specific transcription factors (TFs). nih.gov Transcriptomic analyses, such as RNA sequencing (RNA-seq), have been instrumental in identifying these genes and understanding their expression patterns in different tissues and under various environmental conditions. mdpi.comfrontiersin.org

The primary regulators of the flavonoid and anthocyanin pathways are transcription factors from the MYB, basic helix-loop-helix (bHLH), and WD40 repeat protein families. mdpi.comnih.gov These proteins often form a transcriptional activation complex, known as the MBW complex, which binds to the promoter regions of the structural genes to activate their coordinated expression. nbi.ac.ukmdpi.com For example, specific R2R3-MYB transcription factors are known to be key determinants in activating the anthocyanin pathway in response to signals like light, temperature, and hormonal changes. nih.gov

Genetic studies involving the knockout or overexpression of these regulatory or structural genes have provided direct evidence of their function. mdpi.complos.org For instance, silencing a key gene like DFR can lead to a loss of anthocyanin pigmentation, while overexpressing a regulatory MYB factor can induce pigment production in tissues where it is normally absent. mdpi.complos.org Such analyses are crucial for elucidating the complete genetic architecture of isoflavonoid and other flavonoid biosynthetic pathways in producing organisms. plos.org

Regulatory Mechanisms of this compound Biosynthesis

The production of this compound, a pterocarpan phytoalexin, is intricately controlled at the genetic level. The expression of the necessary biosynthetic genes is not constitutive but is instead induced in response to specific stimuli, such as pathogen attack. This regulation occurs primarily at the level of transcription, where the synthesis of messenger RNA (mRNA) from a DNA template is initiated or suppressed. This control ensures that the plant dedicates resources to producing these defense compounds precisely when and where they are needed. A key element in this transcriptional regulation is the interplay of various families of transcription factors that bind to specific regions of gene promoters to control their expression.

Role of Transcription Factors (e.g., MYB, bHLH, WD40 Families) in Pathway Control

While direct transcriptional regulators for the final steps of this compound synthesis have not been definitively identified, the overarching control of the broader isoflavonoid pathway, from which pterocarpans derive, is well-documented. This regulation is largely orchestrated by a conserved transcriptional complex known as the MBW complex, comprising proteins from the R2R3-MYB, basic helix-loop-helix (bHLH), and WD40-repeat (WDR) families. mdpi.comnih.govfrontiersin.org

The MBW complex functions as a master regulator, activating the expression of structural genes that encode the enzymes responsible for the sequential steps in the flavonoid and isoflavonoid biosynthetic pathways. mdpi.comfrontiersin.org The components of this complex work in concert, each playing a distinct role:

R2R3-MYB Proteins: This is one of the largest families of transcription factors in plants. frontiersin.org The MYB proteins in the MBW complex are typically responsible for recognizing and binding to specific DNA sequences in the promoter regions of target biosynthetic genes. This binding specificity is a key determinant of which genes in the pathway are activated. researchgate.net Furthermore, the MYB protein serves as a crucial interaction point for the bHLH component of the complex. frontiersin.org

bHLH Proteins: These transcription factors are characterized by their conserved basic helix-loop-helix domain, which facilitates both DNA binding and protein-protein interactions (dimerization). Within the MBW complex, bHLH proteins act as essential partners, interacting with both the R2R3-MYB and WD40 proteins to form a stable and functional transcriptional activation unit. frontiersin.orgnih.gov

The assembly of the MBW complex on the promoters of target genes initiates the recruitment of the cellular machinery required for transcription, leading to the synthesis of enzymes that catalyze the production of isoflavonoids. The expression of the genes encoding these transcription factors is itself often induced by elicitors, such as components of fungal cell walls, which explains the rapid accumulation of phytoalexins like pterocarpans following pathogen challenge. nih.gov Overexpression of transcription factors that positively regulate all the necessary genes is considered an effective strategy for enhancing phytoalexin biosynthesis. jordan.imyorku.ca This coordinated activation ensures a robust and timely defense response.

Table 1. Roles of Key Transcription Factor Families in Isoflavonoid Biosynthesis Regulation


Transcription Factor FamilyPrimary Role in Pathway ControlMechanism of ActionKey Characteristics
R2R3-MYBActivator/Repressor; Target Gene SpecificityBinds to specific DNA sequences in the promoters of biosynthetic genes and recruits other complex members. [1, 3]Contains a conserved R2R3 DNA-binding domain. Different members can act as either positive or negative regulators. [1, 18]
bHLH (basic Helix-Loop-Helix)Co-activator; Complex AssemblyInteracts with both MYB and WD40 proteins to form the stable MBW activation complex. [3, 8]Features a conserved domain that allows for dimerization and DNA binding. frontiersin.org
WD40 (WDR)Scaffold Protein; Complex StabilizationProvides a platform that stabilizes the interaction between MYB and bHLH proteins, enhancing transcriptional activity. [1, 3]Characterized by multiple WD40 repeat motifs; does not directly bind DNA but is crucial for complex integrity. mdpi.com

Synthetic Approaches to Angustone B and Analogues

Total Synthesis Strategies for Angustone B

The total synthesis of complex isoflavonoids like this compound is a significant undertaking that leverages a variety of modern organic chemistry techniques. rsc.orgwikipedia.org While a dedicated total synthesis of this compound is not extensively documented in peer-reviewed literature, the synthetic routes toward structurally related prenylated isoflavonoids provide a clear blueprint for its construction. acs.orgresearchgate.net These strategies focus on the efficient assembly of the core isoflavone (B191592) skeleton and the strategic introduction of peripheral functionalities.

Development of Stereoselective and Enantioselective Synthetic Routes

Achieving stereochemical control is a paramount challenge in the synthesis of many natural products. For isoflavonoid (B1168493) structures related to this compound, particularly chiral isoflavans and pterocarpans, several stereoselective and enantioselective methods have been developed. psu.eduresearchgate.net These approaches are critical for producing specific stereoisomers, which often exhibit distinct biological activities.

Key strategies include:

Asymmetric Transfer Hydrogenation (ATH): This method has been successfully used to convert racemic isoflavanones into enantiopure isoflavans through a process of dynamic kinetic resolution. acs.org This approach could be adapted to control the stereocenters in precursors to the pyran ring of this compound.

Organocatalysis: Thiourea-catalyzed enantioselective cyclization strategies have been employed in the synthesis of related isoflavonoids, demonstrating the power of organocatalysis in setting key stereocenters. rsc.org

Chiral Auxiliaries: The use of chiral auxiliaries temporarily incorporated into the molecular framework can guide the stereochemical outcome of key bond-forming reactions. wikipedia.org

Substrate Control: Existing stereocenters within a synthetic intermediate can direct the stereochemistry of subsequent reactions, a strategy often used in the later stages of a synthetic sequence.

While these methods have not been explicitly reported for this compound, they represent the state-of-the-art for creating chiral isoflavonoid scaffolds and would be essential for any enantioselective total synthesis. nih.gov

Key Chemical Transformations and Reaction Methodologies in this compound Construction

The construction of the this compound scaffold relies on a series of key chemical transformations designed to build the isoflavone core and install the characteristic diprenyl and pyran moieties. The synthesis of isoflavones generally follows several established pathways. psu.edursc.org

Common synthetic routes for the isoflavone core include:

Deoxybenzoin (B349326) Route: This classic method involves the formylation or acylation of a deoxybenzoin precursor, followed by acid-catalyzed cyclization to form the chromone (B188151) ring. rsc.org

Oxidative Rearrangement of Chalcones: In a biomimetic approach, a chalcone (B49325) intermediate undergoes oxidative rearrangement, often mediated by reagents like thallium(III) nitrate, to migrate the B-ring from the C-2 to the C-3 position, forming the isoflavone skeleton. rsc.org

Suzuki-Miyaura Coupling: A modern and highly versatile method involves the palladium-catalyzed cross-coupling of a functionalized chromone (e.g., an iodochromone) with an appropriate boronic acid to form the C-B ring bond, a key step in many recent isoflavone syntheses. acs.orgresearchgate.net

Once the isoflavone core is established, prenylation is a critical step. This is typically achieved via electrophilic substitution using a prenyl bromide reagent under basic conditions. The final pyran ring formation can be accomplished through oxidative cyclization of a prenyl group with a neighboring hydroxyl group, often using an oxidizing agent like 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).

Table 1: Key Reaction Types in Isoflavonoid Synthesis

Reaction Type Key Reagents/Catalysts Purpose in Synthesis
Suzuki-Miyaura Coupling Pd Catalyst (e.g., Pd(PPh₃)₄), Base, Boronic Acid Forms the C3-Aryl bond of the isoflavone core. acs.org
Chalcone Synthesis Base (e.g., KOH, NaOH) Creates the chalcone precursor for oxidative rearrangement. rsc.org
Oxidative Rearrangement Thallium(III) Nitrate (TTN), DDQ Converts chalcones to the isoflavone skeleton. rsc.org
Electrophilic Prenylation Prenyl Bromide, Base (e.g., K₂CO₃) Attaches prenyl side chains to the aromatic rings. kyoto-u.ac.jp
Oxidative Cyclization DDQ, m-CPBA Forms the pyran ring from a prenyl group.

Retrosynthetic Analysis of this compound Scaffolding

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses by deconstructing a target molecule into simpler, commercially available precursors. researchgate.net A plausible retrosynthetic analysis for this compound (Structure I ) is outlined below.

The primary disconnection would be the simplification of the pyranoisoflavonoid core. The pyran ring can be disconnected via an oxidative cyclization transform, leading back to a diprenylated isoflavone intermediate (II ). The two prenyl groups can then be removed through a retro-electrophilic aromatic substitution, yielding a core polyhydroxy-isoflavone (III ).

This isoflavone core can be further disconnected using a retro-Suzuki-Miyaura coupling strategy, which is a powerful and convergent approach. acs.org This breaks the molecule into two key fragments: a functionalized 3-iodochromone (IV ) and a substituted boronic acid (V ). Both of these precursors can be synthesized from simpler, commercially available phenols and acetophenones through well-established multi-step sequences.

Figure 1: Retrosynthetic Analysis of this compound

Generated mermaid

Semisynthesis and Chemical Modification of this compound Analogues

Semisynthesis, which involves the chemical modification of a readily available natural product, is a powerful strategy for generating novel analogues with potentially improved properties. scirp.orgacs.org

Design Principles for Novel this compound Analogues

The design of new this compound analogues is guided by structure-activity relationship (SAR) principles derived from studies on other flavonoids. The goal is often to enhance bioavailability, target specificity, or biological potency. pharmacophorejournal.comfrontiersin.org

Key design principles include:

Modulation of Lipophilicity: The introduction or modification of hydrophobic groups, such as the prenyl chains, can significantly alter the molecule's ability to cross cell membranes. Prenylation is known to enhance the biological activities of flavonoids. kyoto-u.ac.jp

Hydroxylation/Alkylation Patterns: Altering the pattern of hydroxyl and methoxy (B1213986) groups on the aromatic rings can profoundly impact activity. acs.org Hydroxylation, particularly creating catechol-like structures, can increase antioxidant potential. jst.go.jp

Glycosylation: The attachment of sugar moieties can improve water solubility and alter metabolic pathways. nih.govnih.gov

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties can lead to new activities. For instance, introducing halogen atoms like bromine has been shown to enhance the inhibitory potency of some isoflavones. acs.org

Enzymatic and Biocatalytic Transformations for Derivatization

Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical synthesis for modifying complex molecules like isoflavonoids. academicjournals.orgscispace.com Enzymes and whole-cell systems can perform specific transformations under mild conditions, often without the need for protecting groups. nih.gov

Potential biocatalytic transformations applicable to the this compound scaffold include:

Hydroxylation: Cytochrome P450 monooxygenases (CYPs) from microbial sources like Streptomyces or Aspergillus species are capable of introducing hydroxyl groups at specific positions on the isoflavone skeleton, a key step in creating new bioactive derivatives. researchgate.netmdpi.com

Glycosylation: Glycosyltransferases can attach various sugar units to the hydroxyl groups of isoflavones, producing glycosides with altered solubility and bioavailability. mdpi.com

Prenylation: While chemical prenylation is common, enzymatic prenylation using microbial prenyltransferases offers a route to greater regio- and stereoselectivity. researchgate.netacs.org

Deglycosylation: Enzymes like β-glucosidase can be used to remove sugar moieties from isoflavone glycosides to produce the corresponding aglycones, which are often more biologically active. nih.gov

These enzymatic methods provide a powerful toolkit for the structural diversification of this compound, enabling the creation of novel compounds for biological screening. academicjournals.org

Preclinical Biological Activity and Mechanistic Studies of Angustone B

In Vitro Pharmacological Evaluation of Angustone B

Laboratory-based studies have explored the biological activities of this compound across several domains, revealing a compound with diverse potential applications.

This compound has demonstrated notable cytotoxic and antiproliferative activities against various human cancer cell lines in vitro. pageplace.debjmu.edu.cn Research indicates its potential as an anticancer agent, with studies showing inhibitory effects on the growth of different cancer cell types. pageplace.deresearchgate.net The compound's efficacy is often evaluated by its IC50 value, which represents the concentration required to inhibit 50% of cell growth. While specific IC50 values for this compound against a wide range of cell lines are not detailed in all literature, its activity has been confirmed in multiple studies. pageplace.debjmu.edu.cn

The evaluation of cytotoxic activity is a critical first step in the screening of potential anticancer drugs. bmgrp.com Assays such as the MTT assay are commonly used to measure the metabolic activity of cells and thus their viability after exposure to a compound. bmgrp.comscielo.br The ability of this compound to inhibit the proliferation of cancer cells suggests it may interfere with cellular processes essential for tumor growth. mdpi.comscielo.br

Table 1: Summary of In Vitro Cytotoxic Activity of this compound

Activity Type Effect Supporting Evidence
Cytotoxic Activity Confirmed against human cancer cell lines. pageplace.debjmu.edu.cn Potent cytotoxic activities have been reported. bjmu.edu.cn

This compound has been identified as having both antibacterial and antifungal properties. pageplace.deumass.edu This broad-spectrum antimicrobial activity suggests its potential as a natural defense agent. nih.govpjps.pk

In terms of its antifungal capabilities, this compound is effective against certain pathogenic fungi. nih.gov Studies have specifically documented its activity against Colletotrichum gloeosporioides and Cladosporium cladosporioides, two fungi known to be plant pathogens. nih.gov The mechanism of action for many antifungal agents involves disrupting the fungal cell membrane, leading to cell death. sigmaaldrich.comwikipedia.org

Its antibacterial activity contributes to its classification as a compound with a wide range of biological effects. pageplace.deumass.edu The development of resistance to existing antibiotics has fueled the search for new antimicrobial agents from natural sources. eijppr.com While the specific spectrum of bacteria susceptible to this compound is not fully detailed, its recognized antibacterial properties make it a compound of interest for further investigation. pageplace.descielo.br

Table 2: Antimicrobial Spectrum of this compound

Activity Type Target Organism Potency / Efficacy
Antifungal Colletotrichum gloeosporioides Reported as having antifungal activity. nih.gov
Antifungal Cladosporium cladosporioides Reported as having antifungal activity. nih.gov

This compound functions as an antifeedant, a type of secondary metabolite that plants produce to deter herbivores. nih.govwikipedia.org These compounds act by repelling insects or making the plant tissue unpalatable or toxic to them. wikipedia.org

Research has confirmed that this compound possesses antifeedant properties, making it a natural deterrent to insect feeding. pageplace.denih.gov This activity is a key component of plant defense mechanisms against various insect herbivores. nih.gov The presence of such compounds can significantly reduce the damage caused by insects, thereby protecting the plant. frontiersin.org While the specific insect species against which this compound is most effective are not exhaustively listed, its role as a feeding deterrent is well-established in the literature. pageplace.denih.gov

Table 3: Antifeedant Activity of this compound

Activity Mechanism Target

Target Identification and Validation through Biochemical and Cell-Based Assays

Identifying the specific molecular targets of a bioactive compound is a crucial step in understanding its mechanism of action and therapeutic potential. discoverx.com For this compound, preliminary evidence from studies on Barringtonia angusta extract points towards the proto-oncogene tyrosine-protein kinase Src as a potential direct target. nih.gov

Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating various cellular processes, including cell growth, differentiation, and signal transduction. sigmaaldrich.com The study on the methanol (B129727) extract of Barringtonia angusta (Ba-ME) not only showed inhibition of Src phosphorylation but also suggested a direct binding interaction. This was investigated using a cellular thermal shift assay (CETSA) , a powerful technique for validating drug-target engagement in a cellular context. nih.govki.sebiorxiv.org The results of the CETSA indicated that the Ba-ME specifically targets the Src protein by binding to its SH2 domain. nih.gov The SH2 domain is a structurally conserved protein domain that recognizes and binds to phosphorylated tyrosine residues on other proteins, playing a critical role in signal transduction. sigmaaldrich.com

While these findings are significant, it is important to note that they were obtained using a crude plant extract. Therefore, further validation is required to confirm that this compound is the specific component responsible for this interaction with Src. This can be achieved through a variety of biochemical and cell-based assays using the isolated compound. irbm.comaxxam.com

Table 3: Potential Target and Validation Assays for this compound

Potential TargetEvidenceProposed Validation Assays
Src protein (SH2 domain) Cellular thermal shift assay (CETSA) with Barringtonia angusta extract showed direct binding. nih.gov- Direct Binding Assays: Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) with purified Src protein and isolated this compound.- Kinase Activity Assays: In vitro kinase assays to measure the effect of this compound on Src's catalytic activity. abbexa.com- Cell-Based Target Engagement: CETSA using isolated this compound in relevant cell lines. ki.se

Future research employing these and other advanced techniques, such as affinity chromatography-mass spectrometry, will be essential to definitively identify and validate the direct molecular targets of this compound and to fully elucidate its pharmacological profile.

Structure Activity Relationship Sar Studies of Angustone B

Elucidation of Essential Structural Motifs for Angustone B Biological Activity

The biological activity of isoflavones is significantly influenced by their substitution patterns, including hydroxylation and prenylation. For this compound, several structural motifs are considered essential for its bioactivity, a concept supported by broader studies on related compounds. phcogrev.comresearchgate.netresearchgate.net

The core isoflavone (B191592) scaffold, consisting of two aromatic rings (A and B) and a heterocyclic pyran ring (C), forms the fundamental structure for interaction with biological targets. The arrangement and nature of functional groups on this scaffold dictate the molecule's efficacy and selectivity.

Key structural features of this compound and their putative roles in biological activity include:

Hydroxyl Groups: The presence and position of hydroxyl groups are critical for activity. They can act as hydrogen bond donors and acceptors, facilitating interactions with receptor binding sites. In many flavonoids, hydroxyl groups at specific positions are known to be crucial for antioxidant and enzyme-inhibiting activities.

Prenyl Group: The prenyl (or dimethylallyl) group attached to the isoflavone skeleton is a hallmark of this compound and many other bioactive natural products. This lipophilic moiety can enhance the compound's affinity for biological membranes, potentially increasing its bioavailability and interaction with membrane-bound or intracellular targets. researchgate.netnih.govacs.org The position of the prenyl group is also a determining factor in the compound's biological profile.

Comparative analysis with other prenylated isoflavones suggests that modifications to these key motifs would likely lead to significant changes in the biological activity of this compound. For instance, the degree of hydroxylation and the specific location of the prenyl group have been shown to modulate the antibacterial and cytotoxic activities of other isoflavones. phcogrev.commdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Hansch Analysis and Free-Wilson Analysis in Predictive Modeling

Hansch Analysis is a classic QSAR approach that correlates the biological activity of a series of compounds with their physicochemical parameters, such as hydrophobicity (log P), electronic effects (Hammett constants, σ), and steric effects (Taft parameters, Es). mdpi.comnih.govmdpi.com A hypothetical Hansch equation for a series of this compound derivatives might take the form:

log(1/C) = k₁ logP - k₂(logP)² + k₃σ + k₄Es + k₅

Where C is the concentration required for a specific biological effect, and k represents the coefficients for each parameter. This model could reveal, for example, whether increasing hydrophobicity enhances or diminishes activity and to what extent electronic and steric factors of substituents on the aromatic rings influence the biological response.

A hypothetical Free-Wilson model for this compound derivatives could be represented by the following table, illustrating the contribution of different substituents at various positions to a hypothetical biological activity.

Substituent at R1Contribution to ActivitySubstituent at R2Contribution to Activity
-OH+0.5-H+0.1
-OCH₃+0.2-CH₃-0.2
-Cl-0.3-Prenyl+0.8

This table is illustrative and not based on experimental data for this compound.

Computational Chemistry Approaches in this compound SAR

Computational chemistry provides powerful tools to investigate the SAR of this compound at an atomic level, offering insights that are often difficult to obtain through experimental methods alone.

Molecular Docking and Dynamics Simulations for Receptor Binding

Molecular Docking is a computational technique used to predict the preferred orientation of a molecule when bound to a specific receptor target. mdpi.commdpi.com For this compound, docking studies could be performed on known targets of isoflavones, such as various enzymes or receptors implicated in antiviral or anticancer pathways. These studies would reveal the binding mode of this compound, highlighting key interactions like hydrogen bonds and hydrophobic contacts between the ligand and the protein.

A hypothetical docking study of this compound into an enzyme's active site might reveal the data presented in the following table:

LigandBinding Affinity (kcal/mol)Key Interacting Residues
This compound-8.5Tyr23, Ser56, Leu98
Derivative 1 (-OH at C-5)-9.2Tyr23, Ser56, Leu98, Arg60
Derivative 2 (Geranyl instead of Prenyl)-8.1Tyr23, Leu98

This table is illustrative and not based on experimental data for this compound.

Molecular Dynamics (MD) Simulations can then be used to study the dynamic behavior of the this compound-receptor complex over time. nih.gov MD simulations provide information on the stability of the binding pose predicted by docking, the flexibility of the ligand and protein, and the role of solvent molecules in the interaction. This can help to refine the understanding of the binding mechanism and the SAR.

Conformational Analysis and Steric Effects on Biological Function

Conformational Analysis is the study of the different spatial arrangements (conformations) that a molecule can adopt due to the rotation around its single bonds. researchgate.net The biological activity of a flexible molecule like this compound can be highly dependent on its preferred conformation in solution and at the receptor site. Computational methods can be used to determine the low-energy conformations of this compound and its derivatives.

Steric Effects play a crucial role in how a molecule interacts with its biological target. wur.nl The size and shape of substituents on the this compound scaffold can create steric hindrance, preventing the molecule from adopting the optimal conformation for binding or from fitting into the active site of a receptor. Conformational analysis can help to visualize and quantify these steric effects, providing a rationale for the observed SAR. For example, a bulky substituent at a certain position might clash with the receptor, leading to a loss of activity.

Analytical Methodologies for Angustone B Quantification in Research Matrices

Development and Validation of Bioanalytical Methods for Angustone B

The establishment of a reliable bioanalytical method for this compound involves meticulous development and rigorous validation to ensure its suitability for intended research purposes.

Method Development Parameters for Optimizing this compound Assays

Method development for this compound typically begins with sample preparation, which is critical for isolating the analyte from complex matrices and removing interfering substances. For plant extracts, common extraction solvents include aqueous methanol (B129727) or ethanol, sometimes acidified wur.nl. In biological matrices such as plasma or urine, techniques like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are frequently employed to achieve analyte clean-up and pre-concentration, thereby minimizing matrix effects and improving recovery mdpi.comresearchgate.net.

Following sample preparation, chromatographic separation is essential. High-Performance Liquid Chromatography (HPLC) is the cornerstone of such methods, with reversed-phase chromatography (e.g., using C18 columns) being a common choice wur.nlnih.gov. Key parameters optimized during method development include the mobile phase composition (e.g., mixtures of acetonitrile (B52724) or methanol with water or aqueous buffers), gradient elution profiles, flow rate, and column temperature nih.govlcms.czscribd.comresearchgate.net. While UV/Diode Array Detection (DAD) can be used for initial screening or quantification in simpler matrices, the high sensitivity and selectivity required for complex biological samples often necessitate more advanced detection methods, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) wur.nl.

Validation Criteria for this compound Quantification

Method validation ensures that an analytical procedure is reliable and fit for its intended purpose, adhering to established guidelines such as those from the International Council for Harmonisation (ICH) europa.eueuropa.eu. Key validation parameters include:

Accuracy: This parameter assesses the closeness of the measured value to the true or accepted value. It is typically evaluated through recovery studies, where known amounts of this compound are added to the matrix, or by comparing results with an independent, validated method. Acceptance criteria generally require recovery within ±15% of the nominal value, or ±20% at the Lower Limit of Quantification (LLOQ) europa.euzamann-pharma.comgmp-compliance.org.

Precision: Precision reflects the agreement among multiple measurements of the same sample. It is assessed as repeatability (intra-assay precision) and intermediate precision (inter-assay precision, considering variations in days, analysts, or instruments). Precision is usually expressed as the Coefficient of Variation (CV) or Relative Standard Deviation (RSD), with typical acceptance limits of ≤15% (or ≤20% at LLOQ) europa.euzamann-pharma.comgmp-compliance.orgpharmaguideline.comsysrevpharm.org.

Linearity: This criterion demonstrates the ability of the method to obtain test results directly proportional to the analyte concentration over a defined range. Linearity is established by analyzing samples at multiple concentration levels and evaluating the resulting calibration curve, typically requiring a correlation coefficient (R²) of ≥0.99 europa.euzamann-pharma.comsysrevpharm.orgjpionline.org.

Robustness: Robustness evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. Parameters commonly tested include variations in mobile phase composition, pH, temperature, or flow rate europa.eueuropa.euzamann-pharma.compharmaguideline.comsysrevpharm.orgjpionline.orgelementlabsolutions.com.

Other critical validation parameters include Specificity (the ability to unequivocally assess the analyte in the presence of other components) researchgate.netzamann-pharma.compharmaguideline.comsysrevpharm.org, Limit of Detection (LOD) (the lowest amount of analyte that can be detected), Limit of Quantification (LOQ) (the lowest amount that can be reliably quantified) wur.nlsysrevpharm.org, and Range (the interval between the upper and lower analyte concentrations demonstrated to be determined with suitable precision, accuracy, and linearity) scribd.comresearchgate.netzamann-pharma.compharmaguideline.comsysrevpharm.org.

Table 1: Typical Validation Parameters and Acceptance Criteria for Bioanalytical Methods

ParameterAcceptance Criteria (General Guideline)
Accuracy±15% recovery (±20% at LLOQ)
Precision (CV/RSD)≤15% (≤20% at LLOQ)
Linearity (R²)≥0.99
RangeDefined based on linearity, accuracy, and precision; inclusive of expected study sample concentrations.
RobustnessMethod performance remains within acceptable limits after small, deliberate variations in parameters.
SpecificityAbility to unequivocally assess analyte in presence of expected components (e.g., matrix, impurities).
LODLowest amount of analyte detectable.
LOQLowest amount of analyte quantifiable with acceptable accuracy and precision.

Sources: europa.euzamann-pharma.comgmp-compliance.orgpharmaguideline.comsysrevpharm.orgnih.gov

Advanced Chromatographic-Mass Spectrometric Techniques for this compound

The complexity of biological matrices and the often low concentrations of analytes necessitate the use of highly sensitive and selective analytical techniques.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for High-Sensitivity Quantification

LC-MS/MS is a powerful technique that synergistically combines the separation capabilities of liquid chromatography with the detection and quantification power of tandem mass spectrometry wur.nlresearchgate.netscirp.orgnih.govnih.govnih.govveedalifesciences.comlcms.cz. This combination allows for the precise identification and quantification of analytes at very low concentrations, often in the picogram per milliliter (pg/mL) or nanomolar (nM) range, even within complex biological samples nih.govveedalifesciences.comlcms.cz. The tandem mass spectrometry component enables detection by monitoring specific precursor-product ion transitions (Multiple Reaction Monitoring - MRM), which provides exceptional selectivity and reduces interference from matrix components wur.nlnih.govveedalifesciences.comlcms.cz. Studies analyzing similar natural products or peptides have demonstrated the utility of LC-MS/MS for achieving high sensitivity and accuracy in bioanalytical applications nih.govnih.gov. While specific LC-MS/MS data for this compound is not extensively detailed in the provided search results, its application for quantifying related compounds suggests its suitability for this compound analysis scirp.org.

Table 2: Representative LC-MS/MS Performance Metrics (Expected for this compound or Similar Compounds)

ParameterTypical Value/Range
Limit of Detection (LOD)Low pg/mL to ng/mL range
Limit of Quantification (LOQ)Low ng/mL to µg/mL range
Linearity (R²)≥0.99
Accuracy85-115% recovery
Precision (CV/RSD)<15%

Sources: wur.nlgmp-compliance.orgjpionline.orgnih.govlcms.cz Note: Specific performance metrics for this compound would require experimental determination and validation.

Strategies for Accurate Quantification in Complex Biological Matrices

Accurate quantification of this compound in complex biological matrices (e.g., plasma, serum, urine, tissue extracts) presents several challenges, including the presence of endogenous interfering substances, potential matrix effects leading to ion suppression or enhancement in MS detection, and often very low analyte concentrations wur.nlmdpi.comresearchgate.net. To overcome these, several strategies are employed:

Robust Sample Preparation: Efficient extraction and clean-up protocols are critical. Techniques such as SPE or LLE are vital for removing co-extracted matrix components that could interfere with chromatographic separation or mass spectrometric detection mdpi.comresearchgate.net. Optimization of these steps is essential to maximize analyte recovery and minimize matrix effects.

Internal Standards (IS): The use of an appropriate internal standard is paramount for accurate quantification. Ideally, a stable isotope-labeled analog of this compound would serve as the IS, as it behaves identically to the analyte during sample preparation, chromatographic separation, and ionization, thereby compensating for variations in these processes gmp-compliance.orgnih.govchromatographyonline.comeuropa.eu.

Calibration Strategies: Calibration curves are typically constructed using standards prepared in a matrix that closely mimics the study samples. For endogenous compounds or when authentic IS are unavailable, a surrogate matrix approach or the use of a surrogate analyte may be necessary, provided parallelism is demonstrated chromatographyonline.com. Parallelism ensures that the response of the analyte in the calibration matrix accurately reflects its response in the actual biological sample.

Rigorous Method Validation: Comprehensive validation of the analytical method according to regulatory guidelines (e.g., ICH, FDA, EMA) is indispensable. This validation process confirms the method's selectivity, sensitivity, accuracy, precision, linearity, range, and robustness, ensuring the reliability of the generated data europa.eueuropa.eugmp-compliance.orgnih.govnih.goveuropa.eurrml.ro.

Table 3: Isolation Yield of this compound

CompoundSourceYieldNotes
This compoundAzorella madreporica3.49 μg (0.01%)Isolated from methanol extract; part of a study on isoflavones and their biological activities. nih.gov

Source: nih.gov Note: This data represents an isolation yield from a plant extract, not quantification within a biological matrix.

Mitigation of Matrix Effects and Endogenous Interferences

Matrix effects arise when components within the biological sample co-elute with the analyte and interfere with its ionization process in the mass spectrometer, leading to either signal suppression or enhancement. This can significantly impact the accuracy and precision of quantification.

General strategies to mitigate matrix effects and endogenous interferences for compounds like this compound include:

Sample Preparation: Rigorous sample preparation techniques are crucial. This often involves protein precipitation to remove macromolecules, followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate and clean up the analyte from interfering matrix components. The choice of extraction solvent and chromatographic stationary phase can also influence the separation of this compound from matrix constituents.

Chromatographic Optimization: Developing a highly selective chromatographic method is essential to ensure this compound is well-separated from co-eluting endogenous compounds or other matrix components. This involves optimizing mobile phase composition, gradient elution, column chemistry, and flow rate.

Internal Standards (IS): The use of an appropriate internal standard, ideally a stable isotope-labeled (SIL) analog of this compound, is a cornerstone for compensating for matrix effects and variations in sample preparation and instrument response. The SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for accurate normalization of the analyte signal.

Mobile Phase Additives: Certain additives in the mobile phase can sometimes help to reduce ionization suppression.

Approaches for Endogenous this compound Quantification

Should this compound be identified as an endogenous compound present in biological systems, specific calibration strategies would be required to ensure accurate quantification, as standard calibration curves prepared in neat solvents might not adequately account for the complex matrix environment and potential co-extracted endogenous analyte. The primary approaches include:

Standard Addition: This method involves dividing each study sample into multiple aliquots. Increasing amounts of the analyte standard are added to these aliquots, and a calibration curve is constructed using the total analyte concentration (endogenous + spiked) versus the measured response. The endogenous concentration is determined by extrapolating the calibration curve to zero response, identifying the negative x-intercept. This approach directly accounts for matrix effects present in each individual sample.

Surrogate Matrix: This strategy involves preparing calibration standards and quality control (QC) samples in an analyte-free matrix that closely mimics the composition of the biological sample. For example, if analyzing this compound in plasma, a "surrogate matrix" might be blank plasma from a species that does not produce this compound or a synthetic matrix designed to replicate the properties of the biological matrix. This approach aims to normalize matrix effects by ensuring standards and samples experience similar ionization conditions.

Surrogate Analyte: In some cases, a structurally similar compound or a stable isotope-labeled analog of the analyte can be used as a surrogate analyte. This surrogate is spiked into all samples and standards and is used to normalize variations in sample preparation, extraction, and instrument response. Its effectiveness relies on its ability to mimic the behavior of the target analyte in the presence of matrix components.

Application of Analytical Methods in Preclinical Pharmacokinetic Research

Preclinical pharmacokinetic (PK) studies are essential for understanding how a drug candidate is absorbed, distributed, metabolized, and excreted (ADME) in animal models. This information is critical for predicting its behavior in humans and for establishing safe and effective dosing regimens. The analytical methods developed for quantifying this compound would be applied in these studies to determine its concentration-time profiles in biological fluids and tissues following various administration routes and doses in relevant preclinical species.

Expected Research Findings and Data Presentation:

Pharmacokinetic Parameters Table: A table summarizing key PK parameters derived from concentration-time data. This would include values for different species and routes of administration.

ParameterSpecies (e.g., Rat)Route (e.g., IV)Route (e.g., PO)Species (e.g., Dog)Route (e.g., IV)Route (e.g., PO)
Cmax (ng/mL)[Value][Value][Value][Value][Value][Value]
Tmax (h)[Value][Value][Value][Value][Value][Value]
AUC (ng·h/mL)[Value][Value][Value][Value][Value][Value]
t½ (h)[Value][Value][Value][Value][Value][Value]
CL (mL/min/kg)[Value][Value][Value][Value][Value][Value]
Vdss (L/kg)[Value][Value][Value][Value][Value][Value]
Bioavailability (F, %)N/AN/A[Value]N/AN/A[Value]

Note: Specific values would be derived from experimental data.

Concentration-Time Profiles: Graphical representations showing the change in this compound plasma concentration over time following administration. These plots would illustrate absorption, distribution, and elimination phases.

Method Validation Summary: Tables summarizing the validation of the analytical method used, including:

Linearity (range, correlation coefficient r²)

Accuracy (% bias)

Precision (% CV for intra- and inter-day assays)

Selectivity (absence of interference from matrix components)

Lower Limit of Quantification (LLOQ)

Recovery and Matrix Effects (if assessed)

The application of validated analytical methods in preclinical PK studies would provide crucial data to characterize this compound's pharmacokinetic behavior, inform dose selection for efficacy studies, and guide further development.

Compound List:

this compound

Metabolomics and Systems Biology of Angustone B

Comprehensive Metabolite Profiling of Angustone B-Producing Systems

Glycyrrhiza uralensis is a rich source of diverse secondary metabolites, with numerous studies employing metabolomic profiling to characterize its chemical composition. These analyses have identified hundreds of metabolites, including flavonoids, terpenoids, alkaloids, organic acids, and amino acids nih.govmdpi.comacs.org. This compound has been reported as one of the identified compounds within these profiling studies, often appearing alongside related isoflavones such as angustone A and angustone C plantaedb.commdpi.combjmu.edu.cntandfonline.com.

Integration of this compound Metabolomic Data with Transcriptomic and Proteomic Analyses

The integration of metabolomic data with transcriptomic and proteomic analyses is a powerful approach to understanding the regulatory networks governing the biosynthesis of natural products. For Glycyrrhiza uralensis, such integrated studies have been instrumental in identifying genes and proteins involved in the production of major metabolites like flavonoids and triterpenoids, particularly under different environmental conditions or stress responses nih.govmdpi.commdpi.comfrontiersin.org. For instance, studies have correlated gene expression patterns of enzymes in flavonoid and triterpenoid (B12794562) biosynthesis pathways with observed metabolite accumulation mdpi.comfrontiersin.org. Transcription factors have also been identified that regulate these biosynthetic genes, such as GubHLH3 in the context of soyasaponin biosynthesis nih.gov.

However, the literature does not provide specific instances of this compound's metabolomic data being directly integrated with transcriptomic or proteomic analyses. While this compound is recognized as a compound produced by G. uralensis, the detailed molecular mechanisms and gene regulatory networks specifically controlling its biosynthesis, as revealed through integrated omics approaches, have not been a primary focus of published research.

Systems Pharmacology Approaches for this compound Target Network Delineation

Research into the potential pharmacological applications of this compound has primarily utilized in silico methods to predict its biological targets and mechanisms of action. These computational approaches aim to identify potential therapeutic uses by evaluating this compound's interactions with biological molecules.

Potential Antifungal Activity: Molecular docking studies have suggested this compound as a potential inhibitor of 1,3-β-glucan synthase, an enzyme crucial for fungal cell wall integrity and a target for antifungal drug development naturalproducts.netdiscoveryjournals.org. This suggests a possible role for this compound in combating fungal infections.

Potential Antiviral Activity: this compound has also been screened in silico for its potential to inhibit dengue virus NS2B/NS3 protease, a key enzyme in viral replication pjps.pk.

Antioxidant Properties: As a prenylated isoflavone (B191592), this compound belongs to a class of compounds known for their antioxidant activities. Prenylation of flavonoids has been shown to enhance bioactivities, although it can sometimes affect bioavailability mdpi.com.

While these in silico findings provide preliminary insights into potential biological targets, a comprehensive target network or detailed systems pharmacology analysis for this compound has not been established in the reviewed literature. Further experimental validation would be required to confirm these predicted interactions and delineate the full spectrum of this compound's biological network effects.

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